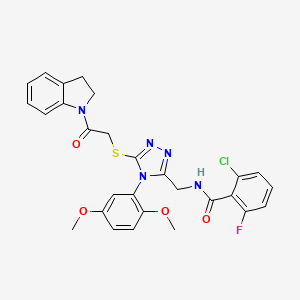

2-chloro-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClFN5O4S/c1-38-18-10-11-23(39-2)22(14-18)35-24(15-31-27(37)26-19(29)7-5-8-20(26)30)32-33-28(35)40-16-25(36)34-13-12-17-6-3-4-9-21(17)34/h3-11,14H,12-13,15-16H2,1-2H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOBPKXWMBJYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=C(C=CC=C5Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClFN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and an indolin moiety, which are often associated with diverse biological activities. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study by Chahal et al. (2023) demonstrated that triazole-based compounds can effectively inhibit COX-II enzymes, which are implicated in tumor growth and inflammation .

Table 1: Summary of Anticancer Studies on Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | COX-II inhibition |

| 2-chloro-N... | A549 | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. The presence of the triazole moiety is linked to inhibition of inflammatory pathways. Studies have shown that related compounds can reduce levels of pro-inflammatory cytokines and inhibit COX enzymes .

Case Study: COX Inhibition

In a comparative study, a derivative with a similar structure exhibited an IC50 value of 0.52 µM against COX-II, indicating potent anti-inflammatory activity . This suggests that 2-chloro-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide may possess similar or enhanced activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX-I and COX-II, leading to decreased production of inflammatory mediators.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the 1,2,4-triazole class, a scaffold widely explored for its bioactivity. Below is a structural comparison with analogous compounds from the evidence:

Key Observations:

- The target compound’s 2-chloro-6-fluorobenzamide group is structurally analogous to diflubenzuron’s 2,6-difluorobenzamide, a motif associated with pesticidal activity .

- The thioether linkage in the target compound is similar to ’s chlorobenzylthio group, which may influence solubility or metabolic stability .

- Substituted 1,2,4-triazoles in demonstrate that bulky aromatic substituents (e.g., benzo[d]thiazole) enhance bioactivity, suggesting the target’s indolin-1-yl-oxoethyl group may optimize target binding .

Challenges and Opportunities

- Synthetic Complexity : The multi-step synthesis (evidenced in ) may limit scalability.

- SAR Insights : Modifying the indolin-1-yl-oxoethyl group to smaller moieties (e.g., ’s thiophen-2-yl) could balance potency and solubility .

- Safety Profile : Benzamide derivatives like diflubenzuron have low mammalian toxicity, suggesting the target compound may exhibit favorable safety .

Q & A

Q. What are the established synthetic routes for this compound, and what critical steps ensure successful synthesis?

The compound is synthesized via multi-step organic reactions, typically involving:

- Coupling of triazole and benzamide precursors : Formation of the 1,2,4-triazole core via cyclization reactions under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .

- Thioether linkage formation : Reaction of a thiol-containing intermediate with a halogenated ethylindolinone derivative, often catalyzed by Cu(I) or Pd-based catalysts .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and HPLC . Key challenges include controlling regioselectivity during triazole formation and minimizing oxidation of the thioether group.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Spectroscopic techniques :

- NMR : - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H] at 563.03 Da) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., dihedral angles between triazole and benzamide moieties ≈ 45–60°) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize side products?

DoE integrates statistical modeling to systematically vary parameters:

- Factors : Temperature (50–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.1–5 mol%).

- Response surface methodology : Identifies optimal conditions (e.g., 80°C, 2 mol% CuI in DMF increases yield from 45% to 78%) .

- Contradiction resolution : Conflicting data on byproduct formation (e.g., oxidized sulfone derivatives) can be addressed by real-time monitoring via inline IR spectroscopy .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, revealing hydrogen bonds between the fluorobenzamide group and active-site residues .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can contradictions in spectral data during structural analysis be resolved?

Contradictions arise from:

- Dynamic proton exchange : Broad NMR peaks for NH groups (e.g., indolinone NH at δ 10.2 ppm) are resolved using DO exchange or low-temperature NMR .

- Overlapping signals : Deconvolution of -NMR peaks via DEPT-135 or HSQC experiments clarifies carbon assignments .

- Validation : Cross-referencing with synthetic intermediates (e.g., confirming absence of methoxy group oxidation via FT-IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.